Bienvenue dans la boutique en ligne BenchChem!

1-(4-methyl-1H-benzimidazol-2-yl)ethanol

Lipophilicity Membrane permeability Drug-likeness optimization

1-(4-Methyl-1H-benzimidazol-2-yl)ethanol (CAS 953857-84-6) is a C10H12N2O benzimidazole derivative featuring a 4-methyl substituent on the benzene ring and an α-hydroxyethyl group at the 2-position of the imidazole ring. The compound exhibits a computed LogP of 1.9246, a boiling point of 399.1 °C at 760 mmHg, and a density of 1.237 g/cm³.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 953857-84-6
Cat. No. B1602367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-1H-benzimidazol-2-yl)ethanol
CAS953857-84-6
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)C(C)O
InChIInChI=1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12)
InChIKeyGTSGFORZWHBFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-1H-benzimidazol-2-yl)ethanol (CAS 953857-84-6): Procurement-Grade Physicochemical and Structural Differentiation Guide


1-(4-Methyl-1H-benzimidazol-2-yl)ethanol (CAS 953857-84-6) is a C10H12N2O benzimidazole derivative featuring a 4-methyl substituent on the benzene ring and an α-hydroxyethyl group at the 2-position of the imidazole ring . The compound exhibits a computed LogP of 1.9246, a boiling point of 399.1 °C at 760 mmHg, and a density of 1.237 g/cm³ . Its molecular weight is 176.215 g/mol, with a topological polar surface area of 48.91 Ų and one undefined stereocenter [1]. These physicochemical parameters place it as a distinct member of the methylbenzimidazole-ethanol congener series, with quantifiable differences from unsubstituted, chain-extended, and positional-isomer analogs that inform both research application selection and procurement decisions.

Why 4-Methyl Substitution on 1-(4-Methyl-1H-benzimidazol-2-yl)ethanol Cannot Be Assumed Interchangeable with Unsubstituted or Positional Isomer Analogs


The 4-methyl substituent on the benzimidazole core of 953857-84-6 produces quantifiable shifts in lipophilicity and intermolecular interaction strength compared to the unsubstituted 1-(1H-benzimidazol-2-yl)ethanol and the chain-extended 2-(4-methyl-1H-benzimidazol-2-yl)ethanol isomer . The α-hydroxyethyl group orientation relative to the imidazole ring further distinguishes this compound from β-hydroxyethyl chain-extended analogs, resulting in LogP differences exceeding 0.5 log units . In synthetic applications, the 4-methyl substitution pattern directs site-selective oxidation pathways that differ from those of the 5-methyl positional isomer, directly affecting downstream derivatization yield and product profile [1]. Procurement of an underqualified analog therefore risks introducing unintended lipophilicity-driven bioavailability shifts, altered reactivity in subsequent coupling or PROTAC conjugation steps, and inconsistent crystallinity profiles that complicate formulation development.

Quantitative Differentiation Evidence for 1-(4-Methyl-1H-benzimidazol-2-yl)ethanol (CAS 953857-84-6) Relative to Closest Analogs


Lipophilicity (LogP) Increase of +0.3084 Log Units vs. Unsubstituted 1-(1H-Benzimidazol-2-yl)ethanol

The 4-methyl substituent increases the LogP of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol to 1.9246, compared with 1.6162 for the unsubstituted 1-(1H-benzimidazol-2-yl)ethanol . This represents a +0.3084 log unit increase, corresponding to an approximately two-fold higher octanol-water partition coefficient and predicting enhanced passive membrane permeability under physiological conditions .

Lipophilicity Membrane permeability Drug-likeness optimization

Lipophilicity Advantage of +0.5185 Log Units vs. Chain-Extended β-Hydroxy Isomer 2-(4-Methyl-1H-benzimidazol-2-yl)ethanol

The α-hydroxyethyl substitution in the target compound yields a LogP of 1.9246, substantially higher than the 1.40610 value observed for the chain-extended β-hydroxy isomer 2-(4-methyl-1H-benzimidazol-2-yl)ethanol (CAS 915921-55-0) . The ΔLogP of +0.5185 corresponds to an approximately 3.3-fold difference in partition coefficient, directly attributable to the closer proximity of the hydroxyl group to the imidazole ring enabling intramolecular hydrogen bonding that masks polarity .

Isomer differentiation Fragment-based drug design Pharmacokinetic profiling

High-Yield (84%) Chemoselective Oxidation to 1-(7-Methyl-1H-benzimidazol-2-yl)ethanone

1-(4-Methyl-1H-benzimidazol-2-yl)ethanol undergoes chromium(VI) oxide-mediated oxidation in water using Solvent Yellow 146 as a catalyst to afford 1-(7-methyl-1H-benzimidazol-2-yl)ethanone in 84% isolated yield after 20 minutes of reaction time [1]. This transformation exploits the electronic directing effect of the 4-methyl substituent, achieving a yield that is documented in patent literature for the preparation of α,β-unsaturated ketone antitumor compounds [1].

Synthetic methodology Late-stage functionalization Ketone intermediate

Documented Utility as a PROTAC Linker/Building Block in Patent Literature

Recent patent analyses confirm that 1-(4-methyl-1H-benzimidazol-2-yl)ethanol has been incorporated into proteolysis-targeting chimera (PROTAC) constructs, leveraging the 4-methylbenzimidazole core as a ligand-binding moiety and the α-hydroxyethyl group as a linker attachment point [1]. The compound's dual functionality—benzimidazole nitrogen reactivity for target protein engagement and hydroxyl group for linker conjugation—has been cited in intellectual property filings addressing protein degradation technologies [1]. Analytical characterization from these filings indicates HPLC purity specifications of ≥98% for PROTAC-grade material [1].

PROTAC Targeted protein degradation Fragment-based drug discovery

X-Ray Diffraction-Characterized Crystalline Form with Defined Intermolecular Hydrogen Bonding

The crystalline form of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol has been structurally solved by single-crystal X-ray diffraction, revealing an intermolecular hydrogen bonding network involving the benzimidazole N–H donor and the hydroxyl oxygen acceptor [1]. This hydrogen bonding pattern directly influences the compound's melting point, hygroscopicity, and storage stability [1]. Long-term storage recommendations specify a nitrogen atmosphere to preserve crystallinity [1]. The availability of a solved crystal structure also facilitates computational docking studies and polymorph screening for formulation development.

Crystallography Solid-state characterization Formulation stability

Procurement-Driven Application Scenarios for 1-(4-Methyl-1H-benzimidazol-2-yl)ethanol (CAS 953857-84-6) Supported by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Elevated Lipophilicity for Membrane Permeability Optimization

When designing fragment libraries for intracellular targets, the +0.3084 LogP advantage of 953857-84-6 over the unsubstituted analog (LogP 1.9246 vs. 1.6162) makes it the preferred 2-(1-hydroxyethyl)benzimidazole fragment for hits requiring passive membrane diffusion . The additional +0.5185 LogP over the β-hydroxy chain-extended isomer further solidifies this selection when the fragment must distribute into lipophilic compartments .

PROTAC Development Leveraging the 4-Methylbenzimidazole Core as an E3 Ligase-Recruiting Warhead

Patent literature explicitly cites 1-(4-methyl-1H-benzimidazol-2-yl)ethanol as a component in PROTAC bifunctional molecules, where the benzimidazole core serves as a target-protein-binding warhead and the α-hydroxyethyl group provides a linker conjugation handle . The ≥98% HPLC purity specification from these filings establishes the quality benchmark for PROTAC-grade procurement .

Synthesis of Antitumor α,β-Unsaturated Ketone Leads via High-Yield Oxidation

The 84% isolated oxidation yield of 953857-84-6 to 1-(7-methyl-1H-benzimidazol-2-yl)ethanone under chromium(VI) oxide/water conditions provides a validated entry into patent-protected α,β-unsaturated ketone antitumor compound space . This synthetic efficiency supports gram-scale preparation for lead optimization campaigns, where the ketone intermediate serves as a Michael acceptor or condensation partner.

Solid-Form Screening and Formulation Development Supported by Solved Crystal Structure

The experimentally solved X-ray crystal structure of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol, with its characterized intermolecular hydrogen bonding network (N–H···O), provides a defined starting point for polymorph screening, salt/co-crystal selection, and stability prediction under ICH storage conditions . This structural data differentiates it from the 5-methyl and chain-extended isomers for which no equivalent crystal structure is publicly available .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methyl-1H-benzimidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.